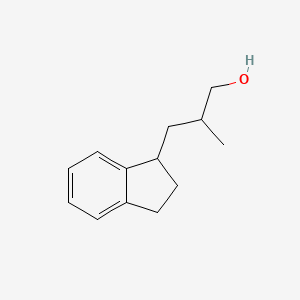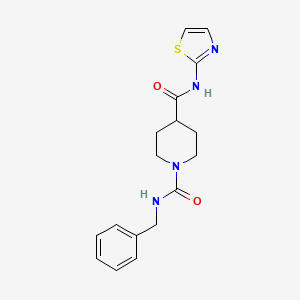
5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H19FN4O3 and its molecular weight is 430.439. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity Prediction
A study by Kharchenko et al. (2008) explored the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, similar to the compound , and predicted their biological activity. This research highlights the potential medicinal applications of such compounds, including the one you're interested in (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial and Cytotoxicity Studies
Desai et al. (2016) conducted a study on fluorinated pyrazole containing pyridyl 1,3,4-oxadiazole motifs. These compounds were tested for in vitro antimicrobial activity and cytotoxicity, suggesting the relevance of similar structures in antimicrobial research (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016).
Antimicrobial Activity of Triazole Derivatives
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which showed significant antimicrobial activity. This indicates the potential of oxadiazole compounds in developing antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Anticancer Potential
A study by Zhang et al. (2005) on the synthesis and biological evaluation of novel 3-aryl-5-aryl-1,2,4-oxadiazoles as potential anticancer agents, highlights the potential use of such compounds in cancer research and therapy (Zhang, Kasibhatla, Kuemmerle, et al., 2005).
Synthesis and Antioxidant Activity
A study by Tumosienė et al. (2019) involved the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including antioxidant activity screening, suggesting the potential of oxadiazole derivatives in antioxidant applications (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
QSAR Studies and Anticancer Activity
Vaidya et al. (2020) performed a QSAR study on 1,2,4-oxadiazole derivatives, leading to the discovery of new compounds with significant anticancer activity. This research provides insights into the structure-activity relationship of oxadiazole derivatives in cancer treatment (Vaidya, Jain, Kumar, Singh, Kashaw, & Agrawal, 2020).
properties
IUPAC Name |
5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c25-19-4-1-3-17(13-19)23-26-24(32-27-23)18-8-11-21(30)28(15-18)14-16-6-9-20(10-7-16)29-12-2-5-22(29)31/h1,3-4,6-11,13,15H,2,5,12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIOMDSIWVWJJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2359221.png)


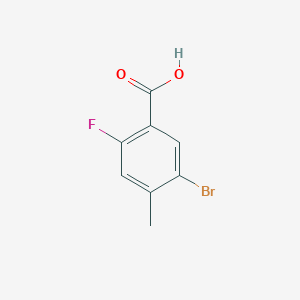
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2359227.png)
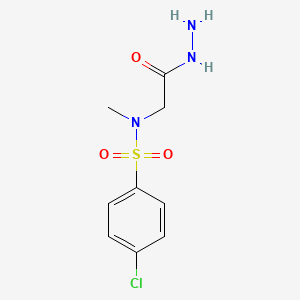

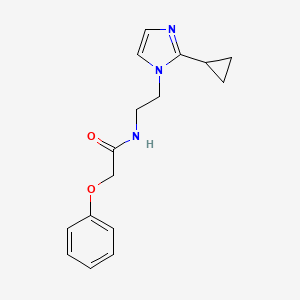
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2359235.png)
![(E)-N-(3-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2359236.png)
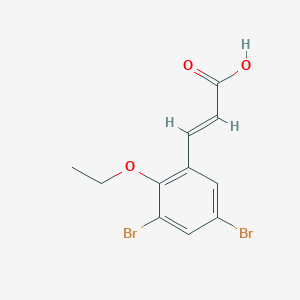
![8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359238.png)
